molecular formula C18H15ClO3 B14334948 6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate CAS No. 105735-26-0

6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate

Cat. No.: B14334948
CAS No.: 105735-26-0
M. Wt: 314.8 g/mol
InChI Key: YMNZWEQZZQUQAJ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorophenoxy group attached to a hexa-2,4-diyn-1-yl chain, which is further connected to a hexa-2,4-dienoate moiety. The presence of multiple conjugated double and triple bonds in its structure makes it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate typically involves the following steps:

    Formation of the hexa-2,4-diyn-1-yl intermediate: This can be achieved through a coupling reaction between an appropriate alkyne and a halide under palladium-catalyzed conditions.

    Attachment of the chlorophenoxy group: The intermediate is then reacted with 2-chlorophenol in the presence of a base such as potassium carbonate to form the desired chlorophenoxy derivative.

    Esterification: Finally, the chlorophenoxy derivative is esterified with hexa-2,4-dienoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of phenoxy derivatives with different substituents.

Scientific Research Applications

6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its conjugated system.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-Dichlorophenoxy)-2,4-hexadiyn-1-ol: Similar structure but with an additional chlorine atom.

    Hexa-2,4-diyn-1-ylbenzene: Lacks the chlorophenoxy and hexa-2,4-dienoate groups.

    (Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene: Contains a spirocyclic structure instead of the chlorophenoxy and hexa-2,4-dienoate groups.

Uniqueness

6-(2-Chlorophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is unique due to its combination of a chlorophenoxy group with a hexa-2,4-diyn-1-yl and hexa-2,4-dienoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

105735-26-0

Molecular Formula

C18H15ClO3

Molecular Weight

314.8 g/mol

IUPAC Name

6-(2-chlorophenoxy)hexa-2,4-diynyl hexa-2,4-dienoate

InChI

InChI=1S/C18H15ClO3/c1-2-3-6-13-18(20)22-15-10-5-4-9-14-21-17-12-8-7-11-16(17)19/h2-3,6-8,11-13H,14-15H2,1H3

InChI Key

YMNZWEQZZQUQAJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OCC#CC#CCOC1=CC=CC=C1Cl

Origin of Product

United States

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